

Application Notes and Protocols for Diphenylmethane Derivatives as PPARα/γ Dual Agonists

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Compound of Interest		
Compound Name:	Diphenylmethane	
Cat. No.:	B089790	Get Quote

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These application notes provide a detailed overview of **diphenylmethane** derivatives as potent dual agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The information compiled herein, supported by experimental data and detailed protocols, is intended to guide researchers in the screening, characterization, and application of this class of compounds for therapeutic development, particularly in the context of metabolic diseases.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. The two major isoforms, PPARα and PPARγ, are key regulators of lipid and glucose metabolism, respectively. Dual activation of both PPARα and PPARγ presents a promising therapeutic strategy for complex metabolic disorders such as type 2 diabetes and dyslipidemia, as it can simultaneously address both hyperglycemia and abnormal lipid profiles. **Diphenylmethane** derivatives have emerged as a novel class of potent dual PPARα/γ agonists, demonstrating significant potential in preclinical studies.[1][2]

Data Presentation



The following tables summarize the in vitro activity of representative **diphenylmethane** derivatives.

Table 1: PPARα and PPARy Transactivation Activity of **Diphenylmethane** Derivatives

Compound	PPARα EC50 (μM)	PPARy EC50 (μM)
(R)-1	0.85 ± 0.07	0.98 ± 0.11
(S)-1	0.79 ± 0.06	1.05 ± 0.13
(R,S)-2	1.23 ± 0.15	1.56 ± 0.21

EC50 values represent the concentration of the compound that elicits a half-maximal response in a transactivation assay.[1]

Table 2: Anti-proliferative Activity of **Diphenylmethane** Derivatives in HT-29 Colon Cancer Cells

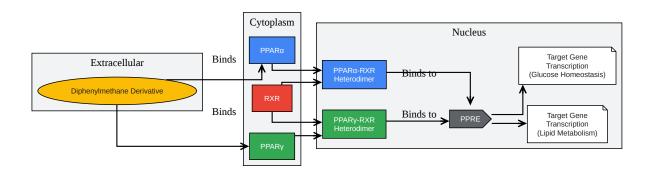
Compound	IC50 (μM)
(R)-1	15.2 ± 1.8
(S)-1	9.8 ± 1.2
(R,S)-2	21.5 ± 2.5

IC50 values represent the concentration of the compound that inhibits 50% of cell proliferation. [1]

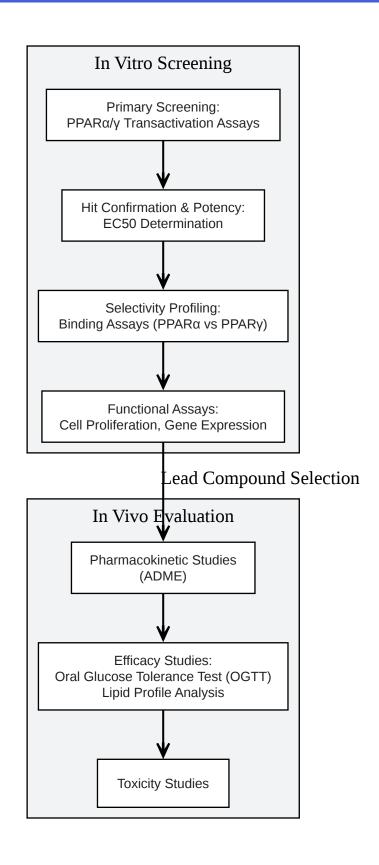
Signaling Pathway

The activation of PPAR α and PPAR γ by **diphenylmethane** derivatives initiates a cascade of transcriptional events that regulate metabolic pathways.









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References

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- 2. New diphenylmethane derivatives as peroxisome proliferator-activated receptor alpha/gamma dual agonists endowed with anti-proliferative effects and mitochondrial activity
 PubMed [pubmed.ncbi.nlm.nih.gov]
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